

# JMV 180: A High-Affinity Cholecystokinin Receptor Agonist with Unique Signaling Properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |  |
|----------------------|----------|-----------|--|--|--|--|
| Compound Name:       | Jmv 176  |           |  |  |  |  |
| Cat. No.:            | B1672974 | Get Quote |  |  |  |  |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Abstract**

JMV 180 is a synthetic analog of the C-terminal octapeptide of cholecystokinin (CCK-8) that has emerged as a critical tool for dissecting the complex pharmacology of cholecystokinin receptors (CCKRs). It exhibits a unique pharmacological profile, acting as a high-affinity agonist at the CCKA receptor subtype, yet displaying distinct signaling properties compared to the endogenous ligand, CCK-8. This technical guide provides a comprehensive overview of JMV 180, focusing on its binding affinity, functional activity, and the intricate signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in pharmacology and drug development.

## Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a pivotal role in regulating various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, satiety, and anxiety.[1] These actions are mediated through two G protein-coupled receptor subtypes: CCKA (alimentary) and CCKB (brain).[2] The CCKA receptor, predominantly found in the gastrointestinal system, has a high affinity for sulfated CCK analogs.[1]



JMV 180, structurally Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2, was developed as a selective CCKA receptor ligand. It has been instrumental in elucidating the presence of different affinity states of the CCKA receptor and their correlation with distinct physiological responses.

[3] Notably, JMV 180 acts as an agonist at high-affinity CCKA receptors to stimulate pancreatic amylase secretion, while acting as an antagonist at low-affinity receptors, thereby preventing the inhibitory effect observed with supramaximal concentrations of CCK-8.[3][4]

## Quantitative Data: Binding Affinity and Functional Activity

The interaction of JMV 180 with CCKA receptors has been characterized through various binding and functional assays. The following tables summarize the key quantitative data from studies on rat pancreatic acini and other relevant models.

Table 1: Binding Affinity of JMV 180 for CCKA Receptors

| Parameter          | Value  | Cell<br>Type/Tissue     | Radioligand   | Reference |
|--------------------|--------|-------------------------|---------------|-----------|
| Kd (high-affinity) | 2.2 nM | Rat Pancreatic<br>Acini | [125I]CCK-8   | [3][4]    |
| Kd (low-affinity)  | 19 nM  | Rat Pancreatic<br>Acini | [125I]CCK-8   | [3][4]    |
| IC50               | 1.7 nM | Human IMR-32<br>Cells   | [125I]CCK-8-S | [4]       |

Table 2: Functional Activity of JMV 180 at CCKA Receptors



| Assay                                                        | Parameter | Value                        | Effect                                      | Cell<br>Type/Tissue           | Reference |
|--------------------------------------------------------------|-----------|------------------------------|---------------------------------------------|-------------------------------|-----------|
| Amylase<br>Release                                           | EC50      | ~10 nM                       | Stimulation<br>(Partial<br>Agonist)         | Rat<br>Pancreatic<br>Acini    | [3]       |
| Amylase<br>Release                                           | pA2       | 7.5                          | Antagonism of CCK-8-induced inhibition      | Rabbit<br>Pancreatic<br>Acini | [5]       |
| Phospholipas<br>e C Activation<br>([32P]-PtdIns<br>labeling) | Emax      | 39.08 ±<br>0.72% of<br>CCK-8 | Partial<br>Agonist                          | Rat<br>Pancreatic<br>Acini    | [6]       |
| Phospholipas<br>e C Activation<br>([32P]-PtdOH<br>labeling)  | Emax      | 8.02 ± 0.40%<br>of CCK-8     | Partial<br>Agonist                          | Rat<br>Pancreatic<br>Acini    | [6]       |
| Calcium<br>Mobilization                                      | IC50      | 50 nM                        | Antagonism<br>of CCK-8-S-<br>induced efflux | Human IMR-<br>32 Cells        | [4]       |

## **Signaling Pathways of JMV 180**

JMV 180 elicits its cellular effects through the activation of specific intracellular signaling cascades upon binding to the CCKA receptor. While it shares some common pathways with CCK-8, it also exhibits unique signaling characteristics.

## Phospholipase C (PLC) Pathway

Activation of the CCKA receptor by JMV 180 leads to the stimulation of Phospholipase C (PLC).[6] This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). However, JMV-180 is a partial agonist for PLC stimulation compared to the full agonist CCK-8.





Click to download full resolution via product page

Caption: JMV 180-activated CCKA receptor signaling via the PLC pathway.

## **IP3-Independent Calcium Mobilization**



A striking feature of JMV 180 is its ability to induce intracellular calcium release through a mechanism that is independent of IP3.[7] Studies using permeabilized pancreatic acinar cells have shown that JMV 180 can trigger calcium release even when the IP3-sensitive stores have been depleted or when IP3 receptors are blocked.[7] This suggests that JMV 180 activates a novel, yet to be fully characterized, signaling pathway leading to calcium mobilization from an intracellular pool that is insensitive to both IP3 and caffeine.[7]





#### Click to download full resolution via product page

Caption: Comparison of IP3-dependent and JMV 180-induced IP3-independent calcium release.

## **Detailed Experimental Protocols**

The following sections provide detailed methodologies for key experiments used to characterize the activity of JMV 180.

## **Preparation of Dispersed Pancreatic Acini**

A consistent and viable preparation of pancreatic acini is crucial for studying the effects of JMV 180.



#### Click to download full resolution via product page

Caption: Workflow for the preparation of dispersed pancreatic acini.

#### Protocol:

- Euthanize a male Sprague-Dawley rat and surgically remove the pancreas.
- Inject the pancreas with a collagenase solution (e.g., 50 U/mL in HEPES-buffered Ringer solution) until it is fully distended.
- Mince the pancreas and incubate it in the collagenase solution in a shaking water bath at 37°C for 30-60 minutes.
- Disperse the acini by gentle pipetting through tips of decreasing orifice size.
- Filter the cell suspension through a nylon mesh (e.g., 150  $\mu$ m) to remove undigested tissue.



- Wash the dispersed acini by centrifugation (e.g., 50 x g for 2 minutes) and resuspension in fresh buffer three times.
- Resuspend the final acinar pellet in the appropriate buffer for the specific assay.

## **Radioligand Binding Assay**

This assay is used to determine the binding affinity (Kd or IC50) of JMV 180 to CCKA receptors.

#### Protocol:

- Incubate dispersed pancreatic acini in a buffer containing a fixed concentration of a radiolabeled CCK analog (e.g., [125I]CCK-8).
- Add increasing concentrations of unlabeled JMV 180 to compete with the radioligand for receptor binding.
- Incubate the mixture at 37°C for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
- Separate bound from free radioligand by centrifugation through a layer of silicone oil.
- Measure the radioactivity in the cell pellet using a gamma counter.
- Analyze the data using non-linear regression to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

## **Amylase Release Assay**

This functional assay measures the ability of JMV 180 to stimulate pancreatic enzyme secretion.

#### Protocol:

• Pre-incubate dispersed pancreatic acini in a physiological salt solution at 37°C for a period to allow recovery (e.g., 1-2 hours).



- Aliquot the acini into tubes containing various concentrations of JMV 180 or other test compounds.
- Incubate at 37°C for 30 minutes.
- Terminate the incubation by placing the tubes on ice and centrifuging to pellet the acini.
- Collect the supernatant, which contains the released amylase.
- Measure the amylase activity in the supernatant and in the cell pellet (after lysing the cells)
  using a commercially available kit (e.g., Phadebas® reagent).
- Express amylase release as a percentage of the total amylase content (supernatant + pellet).

## Phospholipase C (PLC) Activity Assay

This assay quantifies the activation of PLC by measuring the incorporation of [32P] into phosphoinositides.

#### Protocol:

- Pre-label dispersed pancreatic acini with [32P]-orthophosphoric acid in a phosphate-free buffer for 1-2 hours at 37°C to allow for incorporation into the cellular ATP pool.
- Wash the acini to remove unincorporated [32P].
- Stimulate the acini with different concentrations of JMV 180 for a defined period (e.g., 15-30 minutes) in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates).
- Stop the reaction by adding a chloroform/methanol mixture to extract lipids.
- Separate the different phosphoinositides (e.g., phosphatidic acid and phosphatidylinositol) using thin-layer chromatography (TLC).
- Quantify the amount of [32P] incorporated into each spot using autoradiography or a phosphorimager.



## **Intracellular Calcium Mobilization Assay**

This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to JMV 180 stimulation.

#### Protocol:

- Load dispersed pancreatic acini or cultured cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them with the dye at room temperature in the dark.
- Wash the cells to remove extracellular dye.
- Place the cells in a fluorometer or on a fluorescence microscope equipped for live-cell imaging.
- Establish a baseline fluorescence reading.
- Add JMV 180 and continuously record the fluorescence signal.
- For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths to determine the [Ca2+]i. For single-wavelength dyes like Fluo-4, express the change in fluorescence relative to the baseline.

## Conclusion

JMV 180 is a powerful pharmacological tool that has been instrumental in advancing our understanding of CCKA receptor function. Its unique ability to differentiate between high- and low-affinity receptor states and to activate a novel IP3-independent calcium signaling pathway highlights the complexity of GPCR signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the multifaceted roles of the cholecystokinin system in health and disease, and for those involved in the development of novel therapeutics targeting CCK receptors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. Pancreatic Isoamylase as a Routine Test PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCK-JMV-180: a peptide that distinguishes high-affinity cholecystokinin receptors from low-affinity cholecystokinin receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCK-JMV-180 acts as an antagonist of the CCKA receptor in the human IMR-32 neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of cholecystokinin (CCK)-JMV-180 on the CCK receptors of rabbit pancreatic acini and gallbladder smooth muscle PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cholecystokinin analogues JMV-180 and CCK-8 stimulate phospholipase C through the same binding site of CCKA receptor in rat pancreatic acini PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCK-JMV-180, an analog of cholecystokinin, releases intracellular calcium from an inositol trisphosphate-independent pool in rat pancreatic acini PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JMV 180: A High-Affinity Cholecystokinin Receptor Agonist with Unique Signaling Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672974#jmv-180-as-a-high-affinity-cck-receptoragonist]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com